molecular formula C11H10ClF3N2O3 B3031437 4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine CAS No. 35289-26-0

4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine

Cat. No.: B3031437
CAS No.: 35289-26-0
M. Wt: 310.65 g/mol
InChI Key: SLNXEZONKBFODJ-UHFFFAOYSA-N
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Description

4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine is a chemical compound with a complex structure that includes a morpholine ring attached to a phenyl group substituted with chlorine, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method involves the nitration of 5-chloro-4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a coupling reaction with morpholine under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to these targets. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
  • 5-Chloro-2-nitro-4-(trifluoromethyl)aniline

Uniqueness

4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both nitro and trifluoromethyl groups enhances its potential for various applications compared to similar compounds .

Properties

IUPAC Name

4-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O3/c12-8-6-9(16-1-3-20-4-2-16)10(17(18)19)5-7(8)11(13,14)15/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNXEZONKBFODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381453
Record name 4-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35289-26-0
Record name 4-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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